Hept-4-enenitrile
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Overview
Description
Hept-4-enenitrile is an organic compound with the molecular formula C7H11N. It is characterized by a seven-carbon chain with a nitrile group (-CN) at the fourth position and a double bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions can produce this compound.
From Amides: Dehydrating amides by heating them with phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of amides or the substitution of halogenoalkanes. These methods are chosen for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hept-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
Hept-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which hept-4-enenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The double bond also provides a site for addition reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Hept-4-enenitrile can be compared with other nitriles and alkenes:
Butanenitrile: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
Hex-3-enenitrile: Similar but with a shorter carbon chain, affecting its physical properties and reactivity.
Oct-4-enenitrile: Longer carbon chain, which can influence its solubility and boiling point .
This compound’s unique combination of a nitrile group and a double bond makes it particularly useful in synthetic chemistry, offering a balance of reactivity and stability.
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(E)-hept-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
SSSHLJHNVHOOQF-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCC#N |
Canonical SMILES |
CCC=CCCC#N |
Origin of Product |
United States |
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